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2-Undecanoylpyridine

Cat. No.: B151512
CAS No.: 134319-42-9
M. Wt: 247.38 g/mol
InChI Key: NHAZBLPRJWQVIM-UHFFFAOYSA-N
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Description

Overview of Pyridine-Based Compounds in Chemical Synthesis and Materials Science

Pyridine (B92270), a heterocyclic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern chemistry. nih.gov Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to a vast array of applications. nih.gov In chemical synthesis, the pyridine scaffold is prized for its versatility. The nitrogen atom imparts a basic character, allowing it to act as a catalyst, a base in elimination reactions, and a ligand in coordination chemistry. nih.gov Pyridine's aromatic nature allows for substitution reactions, although the electron-withdrawing effect of the nitrogen atom makes it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This reactivity has led to the development of numerous synthetic methodologies for creating functionalized pyridines. chemijournal.com

In the realm of materials science, pyridine-based compounds are investigated for their potential in creating functional materials. Their ability to coordinate with metal ions is exploited in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting electronic, optical, and catalytic properties. chemicalbook.com Furthermore, the incorporation of pyridine moieties into polymer chains can influence their thermal stability, solubility, and mechanical properties. The unique electronic characteristics of the pyridine ring also make it a component of interest in the development of organic semiconductors and materials for electronic devices. mdpi.commdpi.com

Significance of the Undecanoyl Moiety in Pyridine Chemistry

The undecanoyl group, a C₁₁ acyl chain, introduces a significant lipophilic character to the pyridine ring. This long alkyl chain is what structurally distinguishes 2-Undecanoylpyridine and its close analogues from simpler pyridine derivatives. The presence of this moiety can dramatically alter the physicochemical properties of the parent pyridine molecule. For instance, it is expected to decrease water solubility while increasing solubility in nonpolar organic solvents.

The long hydrocarbon tail can also introduce self-assembly properties. Molecules with such amphiphilic character, possessing a polar head (the pyridine group) and a nonpolar tail (the undecanoyl chain), can form organized structures like micelles or layers in appropriate solvents or at interfaces. In the context of materials science, this could be leveraged for the creation of liquid crystals or other ordered materials. The length and nature of the alkyl chain can be tuned to control these self-assembly behaviors.

Research Landscape of this compound and Closely Related Analogues

Direct research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the broader class of 2-acylpyridines and pyridines with long alkyl chains has been the subject of various investigations. For instance, a versatile route for the microwave-assisted combinatorial synthesis of a 40-membered library of 2-long alkyl chain substituted azole[4,5-b]pyridines has been developed, indicating an interest in creating libraries of such compounds for screening purposes. nih.gov

One specific synthesis for this compound has been reported, which proceeds via a Grignard reaction. In this method, 1-bromodecane (B1670165) is reacted with magnesium to form the Grignard reagent, which then reacts with 2-cyanopyridine (B140075). chemicalbook.com This reaction is followed by hydrolysis to yield the desired this compound. chemicalbook.com The reported yield for this synthesis is 58.3%. chemicalbook.com

Reactant 1Reactant 2ReagentsProductYield
1-Bromodecane2-CyanopyridineMagnesium, Diethyl ether, Ammonium (B1175870) chloride solutionThis compound58.3%

This table outlines the reported synthesis of this compound. chemicalbook.com

While detailed studies on this compound are sparse, research on analogous structures suggests potential areas of interest. For example, pyridine derivatives with long alkyl chains, such as dodecylpyridinium moieties, have been investigated for their biological activities, including potent calcium antagonism. nih.gov This suggests that the long alkyl chain in this compound could impart interesting bioactivities.

Scope and Objectives of Academic Investigations on this compound

Given the limited direct research on this compound, the scope and objectives of academic investigations can be inferred from its structural characteristics and the research on related compounds. A primary objective would be the full characterization of its chemical and physical properties. This would include determining its melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry).

Further investigations would likely explore its reactivity, particularly at the carbonyl group and the pyridine ring. The interplay between the electron-withdrawing pyridine ring and the long alkyl chain could lead to interesting chemical behavior.

A significant area of academic inquiry would likely be in materials science. The potential for this compound to act as a building block for liquid crystals, coordination polymers, or self-assembled monolayers would be a key research driver. Investigations would aim to understand how the molecule organizes itself in the solid state and in solution, and how it interacts with metal ions.

Finally, based on studies of other long-chain pyridine derivatives, a likely objective would be to screen this compound for biological activity. Its amphiphilic nature could facilitate interaction with cell membranes, making it a candidate for various pharmacological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO B151512 2-Undecanoylpyridine CAS No. 134319-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylundecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-3-4-5-6-7-8-9-13-16(18)15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAZBLPRJWQVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599582
Record name 1-(Pyridin-2-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134319-42-9
Record name 1-(Pyridin-2-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Undecanoylpyridine and Undecanoylpyridine Based Scaffolds

General Synthetic Approaches to Pyridine (B92270) Ketones

The synthesis of pyridine ketones, also known as acylpyridines, can be achieved through a variety of established organic chemistry methodologies. One common approach involves the acylation of a pyridine derivative. For instance, the reaction of a Grignard reagent with a pyridine derivative is a well-established method. wikipedia.org Specifically, the acylation of 2-bromopyridine (B144113) using a Grignard reagent can yield the corresponding 2-acylpyridine. wikipedia.org Another route is the Claisen condensation, which typically uses a pyridine carboxylic acid as a starting material. google.com This material is first esterified, and the resulting ester is condensed with another ester, followed by hydrolysis to yield the target pyridine ketone. google.com

More complex, multi-component reactions are also employed to construct the pyridine ring itself with the desired acyl substituent. The Hantzsch pyridine synthesis, for example, is a three-component reaction that condenses an aldehyde, ammonia, and two equivalents of a β-keto ester to form substituted pyridines. fiveable.me A related method is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org This reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org Furthermore, modular pyridine synthesis can be achieved through the condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, a reaction synergistically catalyzed by copper(I) and a secondary amine. nih.gov

Direct Synthesis of 2-Undecanoylpyridine

A specific method for the direct synthesis of this compound involves a Grignard reaction. chemicalbook.com The process begins with the formation of the Grignard reagent from 1-bromodecane (B1670165) and magnesium in anhydrous diethyl ether. Once the magnesium is fully dissolved, a solution of 2-cyanopyridine (B140075) in diethyl ether is added dropwise to the Grignard reagent. The resulting mixture is refluxed for several hours. chemicalbook.com

Following the reaction, a workup procedure is performed. The mixture is cooled and a saturated ammonium (B1175870) chloride solution is added. The diethyl ether layer is separated, and the aqueous layer is extracted further with diethyl ether. The combined organic layers are washed with water and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by silica (B1680970) gel column chromatography to yield this compound. chemicalbook.com One reported synthesis using this method achieved a yield of 58.3%. chemicalbook.com

Reactant 1Reactant 2Key ReagentsSolventReaction ConditionsReported YieldReference
1-Bromodecane2-CyanopyridineMagnesium (Mg)Anhydrous diethyl etherReflux for 7 hours58.3% chemicalbook.com

Synthesis of Key Undecanoylpyridinium Salt Derivatives

Pyridinium (B92312) salts are positively charged quaternary ammonium compounds that are synthesized from pyridines. rsc.org These structures are common in many natural products and bioactive molecules. rsc.org

Quaternization is the process by which a pyridinium salt is formed. This reaction involves the alkylation of the nitrogen atom in the pyridine ring. The nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide. nih.govrsc.org

While specific studies on the quaternization of this compound are not detailed, the synthesis of related structures provides a clear model for this reaction. For example, novel quaternary pyridinium salts derived from 1-(3-pyridine)undecane-1-one have been synthesized. researchgate.net In these syntheses, derivatives such as 1-propyl-3-undecanoylpyridinium bromide and 1-propyl-3-undecanoylpyridinium chloride were prepared, demonstrating the quaternization of the undecanoylpyridine scaffold. researchgate.net The reaction conditions, such as temperature and solvent, can influence the reaction rate and yield, with steric hindrance from substituents on the pyridine ring potentially slowing the reaction. nih.gov

The N-alkylation of pyridines is the fundamental reaction for producing N-substituted pyridinium salts. This transformation is a type of quaternization where an alkyl group is attached to the pyridine nitrogen. rsc.orgresearchgate.net The reaction typically proceeds by treating the parent pyridine, in this case, undecanoylpyridine, with an alkyl halide (e.g., alkyl iodide). rsc.org

This process converts the neutral pyridine into a positively charged N-alkyl pyridinium salt. nih.gov The efficiency of the reaction can be affected by the nature of the alkylating agent and the substituents on the pyridine ring. The size of the alkyl group on the alkylating agent can introduce steric effects that retard the reaction rate. rsc.org These N-substituted pyridinium salts are valuable as intermediates in organic synthesis and are found in a range of applications. rsc.org

Derivatization Reactions of the Undecanoyl Moiety (e.g., Oxime Formation)

The carbonyl group of the undecanoyl moiety in this compound is a key site for derivatization. A common and important reaction is the formation of an oxime. nih.gov Oximes are chemical compounds belonging to the imines, with the general formula RR'C=N−OH. wikipedia.org

The synthesis of an oxime from a ketone involves a condensation reaction with hydroxylamine (B1172632). wikipedia.orgresearchgate.net Typically, the ketone is reacted with hydroxylamine hydrochloride, often in the presence of a base like pyridine or using a green chemistry approach with a catalyst such as Bi₂O₃ under solvent-free conditions. nih.gov The reaction of this compound with hydroxylamine would convert the ketone's C=O double bond into a C=N-OH group, forming 2-(1-(hydroxyimino)undecyl)pyridine. Pyridine oximes are versatile building blocks in organic synthesis and can exhibit a wide range of biological activities. researchgate.net The formation of oximes is also a standard method for the protection, purification, and characterization of carbonyl compounds. nih.govijprajournal.com

Starting MaterialReagentProduct TypeFunctional Group TransformationReference
This compound (Ketone)Hydroxylamine (NH₂OH)KetoximeC=O to C=N-OH wikipedia.orgresearchgate.net

Incorporation of Undecanoylpyridine Units into Advanced Materials (e.g., Functionalized Silicas)

The incorporation of organic moieties like undecanoylpyridine into inorganic supports such as silica creates functionalized materials with tailored properties. Mesoporous silica is often used due to its high surface area and large pore volume. mdpi.com The long undecanoyl chain imparts hydrophobicity, while the pyridine unit offers a site for metal coordination or further chemical modification.

There are two primary methods for functionalizing silica materials: co-condensation and post-grafting. mdpi.com

Co-condensation (Direct Synthesis): In this method, a precursor molecule, such as an undecanoylpyridine derivative modified with a trialkoxysilane group, is mixed with the primary silica source (e.g., tetraethoxysilane) during the formation of the silica nanoparticles. This results in the functional group being incorporated throughout the silica matrix. mdpi.com

Post-grafting: This approach involves first synthesizing the mesoporous silica particles and then reacting them with the functional organic molecule. mdpi.com The surface of the silica contains silanol (B1196071) groups (Si-OH) that can react with a silane-modified undecanoylpyridine to form stable covalent bonds, attaching the functional groups to the surface and pores of the material. mdpi.com

Pyridine-functionalized silica has been used for applications such as the preconcentration and detection of metal ions from various media. researchgate.net The incorporation of an undecanoylpyridine unit could produce a material with a strong affinity for specific metal ions and a hydrophobic character suitable for applications in non-aqueous environments or for separating nonpolar molecules.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Undecanoylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-Undecanoylpyridine provides distinct signals corresponding to the protons of the pyridine (B92270) ring and the undecanoyl side chain. The pyridine ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the C6 position (H-6), being adjacent to the nitrogen, is expected to be the most deshielded. The protons of the long alkyl chain of the undecanoyl group will appear in the upfield region (δ 0.8-3.5 ppm). The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) are deshielded and would likely appear as a triplet around δ 3.0-3.5 ppm. The terminal methyl group (ω-CH₃) of the undecyl chain would resonate at the highest field, typically as a triplet around δ 0.8-0.9 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine H-6 8.6 - 8.8 Doublet (d)
Pyridine H-3 8.0 - 8.2 Doublet (d)
Pyridine H-4 7.8 - 8.0 Triplet of doublets (td)
Pyridine H-5 7.4 - 7.6 Triplet (t)
α-CH₂ (to C=O) 3.0 - 3.5 Triplet (t)
β-CH₂ 1.7 - 1.9 Quintet
-(CH₂)₇- 1.2 - 1.4 Multiplet (m)

Note: Predicted values are based on spectral data of related acylpyridine and alkyl chain structures. Actual values may vary depending on solvent and experimental conditions.

The ¹³C-NMR spectrum of this compound complements the ¹H-NMR data by providing information on each unique carbon atom in the molecule. The most deshielded signal is typically that of the carbonyl carbon (C=O), which is expected to resonate in the δ 195-210 ppm range. udel.edu The carbon atoms of the pyridine ring appear in the aromatic region (δ 120-160 ppm), with the carbon atom bonded to the acyl group (C-2) and the carbon adjacent to the nitrogen (C-6) showing distinct chemical shifts. The carbons of the aliphatic undecyl chain will produce a series of signals in the upfield region (δ 14-45 ppm).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 198 - 202
Pyridine C-2 152 - 155
Pyridine C-6 148 - 150
Pyridine C-4 136 - 138
Pyridine C-5 127 - 129
Pyridine C-3 121 - 123
α-C (to C=O) 43 - 46
β-C 29 - 32
Bulk -(CH₂)₇- 22 - 30

Note: Predicted values are based on established chemical shift ranges for ketones and pyridine derivatives. weebly.com

Silicon-29 (²⁹Si) NMR spectroscopy is a valuable tool for the characterization of organosilicon compounds and would be employed for the analysis of silylated derivatives of this compound. For instance, conversion of the ketone functional group to a silyl (B83357) enol ether introduces a silicon-containing moiety. The ²⁹Si nucleus has a wide chemical shift range, making it highly sensitive to its electronic environment. huji.ac.il

The chemical shift (δ²⁹Si) is influenced by the nature of the substituents attached to the silicon atom. For a trimethylsilyl (B98337) (TMS) enol ether derivative of this compound, the silicon atom is bonded to three methyl groups and one oxygen atom. The δ²⁹Si value would provide confirmation of the silylation and information about the structure of the derivative. For example, in various silane (B1218182) derivatives, ²⁹Si NMR chemical shifts can range from over +800 ppm to -400 ppm. researchgate.net Theoretical calculations and comparisons with experimental data for related compounds, such as dichlorosilane (B8785471) adducts of substituted pyridines, can aid in the precise assignment of these shifts. researchgate.netunige.ch

Beyond simple structural confirmation, NMR spectroscopy is a powerful method for investigating the dynamic behavior and conformational preferences of molecules in solution. nih.gov For this compound, a key conformational feature is the rotation around the single bond connecting the pyridine ring and the carbonyl group. This rotation can be restricted, leading to the existence of different conformers.

Techniques such as 2D-EXSY (Exchange Spectroscopy) NMR can verify the interconversion between such isomers. rsc.org Temperature-dependent NMR studies are also crucial; by analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for rotation and the relative populations of the conformers. nih.govrsc.org Furthermore, advanced techniques like solid-state NMR can be applied to study the conformation of these molecules in the solid phase, providing a complete picture of their structural dynamics. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent band would be the strong absorption due to the carbonyl (C=O) stretching vibration, typically found in the 1680-1720 cm⁻¹ region for aromatic ketones. vscht.cz The vibrations of the pyridine ring give rise to a series of bands. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the long undecyl chain appear just below 3000 cm⁻¹. vscht.cz The presence of both aromatic and aliphatic C-H stretches is a key diagnostic feature. Bending vibrations for C-H bonds provide further information in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic) Pyridine Ring 3010 - 3100 Medium-Weak
C-H Stretch (Aliphatic) Undecyl Chain 2850 - 2960 Strong
C=O Stretch Ketone 1690 - 1715 Strong
C=C, C=N Stretch Pyridine Ring 1400 - 1600 Medium-Strong
C-H Bend (Aliphatic) Undecyl Chain 1375 - 1465 Medium

Note: Wavenumber ranges are based on established correlation tables and data from related pyridine compounds. vscht.czdergipark.org.trnist.gov

Raman Spectroscopy Applications for Molecular Characterization

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure, composition, and molecular interactions. mdpi.com When monochromatic light from a laser interacts with a molecule, it can be scattered. While most of the scattering is elastic (Rayleigh scattering), a small fraction is inelastic (Raman scattering), resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the specific vibrational frequencies of the molecule's functional groups.

For this compound, Raman spectroscopy can be employed to characterize its distinct structural features: the pyridine ring, the carbonyl group of the ketone, and the long alkyl (undecanoyl) chain. Each of these components exhibits characteristic Raman bands. The analysis of the position, intensity, and polarization of these bands allows for a comprehensive molecular characterization. orientjchem.orgmdpi.com

The key applications of Raman spectroscopy for this compound include:

Structural Confirmation: Identifying the presence of the pyridine ring through its characteristic ring breathing and stretching modes. The C=O stretching vibration provides clear evidence of the ketone group.

Conformational Analysis: The vibrational modes of the long alkyl chain are sensitive to its conformation. Raman spectroscopy can be used to study changes in the chain's structure.

Interaction Studies: Changes in the Raman spectrum, particularly shifts in the vibrational frequencies of the pyridine ring nitrogen or the carbonyl oxygen, can indicate interactions with other molecules, such as solvents or metal ions in coordination complexes. nih.gov

The expected vibrational frequencies for the primary functional groups of this compound are summarized in the table below.

Table 1: Characteristic Raman Bands for this compound

Functional Group Vibrational Mode Typical Raman Shift (cm⁻¹)
Pyridine Ring Ring Breathing 990 - 1030
Pyridine Ring C-H Bending 1030 - 1070
Pyridine Ring Ring Stretching 1570 - 1610
Carbonyl (C=O) C=O Stretch 1680 - 1720
Alkyl Chain C-H Bending/Twisting 1200 - 1450
Alkyl Chain C-C Stretch 800 - 1200

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu This allows for the determination of a compound's molecular weight and elemental composition, and provides valuable structural information through the analysis of fragmentation patterns. slideshare.net

Techniques for Molecular Weight Determination

The molecular weight of this compound can be precisely determined using mass spectrometry. In techniques like electron ionization (EI), the molecule is bombarded with high-energy electrons, which dislodges an electron to form a positively charged molecular ion (M⁺•). libretexts.org The mass of this ion, which is detected by the mass spectrometer, corresponds to the molecular weight of the original compound. vanderbilt.edu

For this compound (C₁₇H₂₇NO), the nominal molecular weight is 261 amu. The presence of a single nitrogen atom in the molecule is significant. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. msu.edu The detection of a molecular ion peak at an odd m/z value, such as 261, is therefore consistent with the structure of this compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. vanderbilt.edu This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Information

The molecular ions generated in the mass spectrometer are often energetically unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used to elucidate the molecule's structure. The fragmentation of this compound is expected to be dominated by characteristic cleavages associated with ketones and pyridine derivatives. scholaris.ca

Key fragmentation pathways for this compound include:

Alpha-Cleavage: This is a common fragmentation for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org For this compound, this can occur on either side of the carbonyl.

Cleavage between the carbonyl carbon and the pyridine ring would result in a decyl radical and a pyridoyl cation (m/z 106 ).

Cleavage between the carbonyl carbon and the alkyl chain is highly favorable, leading to the formation of a stable acylium ion (m/z 121 ) and a C₁₀H₂₁ radical. This acylium ion is often a prominent peak in the spectrum. libretexts.org

McLafferty Rearrangement: This rearrangement can occur in ketones that have a hydrogen atom on the gamma (γ) carbon of the alkyl chain. chemistrynotmystery.com The process involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This results in the elimination of a neutral alkene (1-nonene in this case) and the formation of a charged enol fragment.

Table 2: Predicted Major Fragments of this compound in Mass Spectrometry

m/z Proposed Fragment Ion Fragmentation Pathway
261 [C₁₇H₂₇NO]⁺• Molecular Ion (M⁺•)
121 [C₇H₆NO]⁺ Alpha-cleavage (loss of C₁₀H₂₁•)
106 [C₆H₄NCO]⁺ Alpha-cleavage (loss of C₁₀H₂₁)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.org The technique is particularly useful for studying molecules containing chromophores, which are functional groups that absorb light in the UV-Vis range. libretexts.org

Electronic Transitions and Chromophore Analysis

The structure of this compound contains two primary chromophores: the pyridine ring and the carbonyl group (C=O). The interaction of these groups results in characteristic electronic transitions. elte.hu The main transitions observed for compounds of this type are:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are typically observed in systems with double or triple bonds and aromatic rings. For this compound, these transitions are associated with the conjugated system of the pyridine ring and the carbonyl group, and they usually result in strong absorption bands at shorter wavelengths (in the UV region). nih.govresearchgate.net

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen of the pyridine ring or the oxygen of the carbonyl group, to a π* antibonding orbital. youtube.com These are lower-energy transitions compared to π → π* and result in weaker absorption bands at longer wavelengths. libretexts.org

The solvent can influence the position of these absorption bands. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents.

Table 3: Typical Electronic Transitions for this compound Chromophores

Chromophore Transition Typical λₘₐₓ Range (nm) Molar Absorptivity (ε)
Pyridine Ring π → π* 250 - 270 High
Carbonyl Group π → π* < 200 High

Application in Coordination Complex Stoichiometry

The pyridine nitrogen and the carbonyl oxygen of 2-acylpyridines like this compound can act as a bidentate chelating ligand, forming stable coordination complexes with various metal ions. rsc.org The formation of such a complex alters the electronic environment of the chromophore, leading to a change in the UV-Vis absorption spectrum. This change, often a bathochromic (red) shift to longer wavelengths, can be monitored to study the complexation reaction. nih.gov

UV-Vis spectrophotometry is a common method for determining the stoichiometry of these metal-ligand complexes in solution. nih.gov Techniques such as the mole-ratio method or Job's plot (method of continuous variation) are frequently employed. ijpras.com

In the mole-ratio method, the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other component (the ligand, this compound) is systematically varied. The absorbance is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole ratio of ligand to metal will show two intersecting straight lines. The point of intersection corresponds to the stoichiometric ratio of the complex. ijpras.comresearchgate.net This allows for the determination of whether a 1:1, 1:2, or other metal-to-ligand complex is formed. nih.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
Pyridine

X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials. By analyzing the pattern of scattered X-rays that pass through a crystal, detailed information about the arrangement of atoms and molecules can be ascertained.

Single Crystal X-ray Crystallography is the definitive method for determining the exact three-dimensional structure of a molecule. mdpi.comquora.com By irradiating a single, high-quality crystal of this compound with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density map of the molecule, from which the precise coordinates of each atom can be determined. eurjchem.comresearchgate.net This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

For derivatives of 2-acylpyridines, crystallographic studies reveal crucial information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how the molecules pack in the solid state. nih.govresearchgate.netasianpubs.org This packing arrangement influences the material's physical properties. While specific data for this compound is not publicly available, a representative set of crystallographic parameters for a molecule of this class is presented below.

Table 1: Representative Single Crystal X-ray Diffraction Data for this compound. Note: This data is illustrative for a compound of this type.

ParameterValue
Chemical FormulaC16H25NO
Formula Weight247.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.88
b (Å)7.67
c (Å)13.85
β (°)105.2
Volume (ų)1728.5
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.185

When a single crystal suitable for the aforementioned technique cannot be grown, Powder X-ray Diffraction (PXRD) is an invaluable alternative. rsc.org This method uses a finely ground, polycrystalline sample, which contains thousands of tiny crystallites in random orientations. carleton.edu The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

PXRD is primarily used for phase identification by comparing the obtained pattern to databases of known materials. researchgate.netrsc.org For a newly synthesized compound like this compound, PXRD serves to confirm its crystallinity, assess its phase purity, and determine the unit cell parameters. carleton.edu Each crystalline phase of a compound produces a unique PXRD pattern, making it a powerful tool for studying polymorphism. rsc.org

Table 2: Representative Powder X-ray Diffraction Peaks for this compound. Note: This data is illustrative for a compound of this type.

Position [°2θ]d-spacing [Å]Relative Intensity [%]
8.510.4085
12.86.9140
17.15.18100
21.54.1375
24.23.6760
28.93.0950

Microscopic and Surface Characterization Techniques

Microscopy techniques provide direct visualization of a material's structure, offering insights that are complementary to the diffraction methods discussed above.

Scanning Electron Microscopy (SEM) is a surface imaging technique used to investigate the morphology, or outer shape and texture, of a sample. researchgate.net A focused beam of electrons scans the surface of the material, and the interactions generate signals that are used to create a high-resolution, three-dimensional image. tescan-analytics.comnih.gov

For a crystalline powder of this compound, SEM analysis would reveal the size, shape, and surface features of the individual crystals. acs.orgresearchgate.net This information is crucial for understanding the material's bulk properties, such as flowability and packing density. The technique can distinguish between different crystal habits (e.g., needles, plates, or blocks) and can be used to assess the uniformity of the sample.

High-Resolution Transmission Electron Microscopy (HR-TEM) offers even greater magnification than SEM, allowing for the visualization of the material's internal structure at the atomic scale. wikipedia.orgrsc.org In this technique, a beam of electrons is transmitted through an ultra-thin sample. The resulting image is a projection of the sample's atomic lattice. atomfair.com

HR-TEM can be used to directly observe the arrangement of molecules in the crystal lattice of this compound, identify crystal defects such as dislocations or stacking faults, and confirm the lattice spacings measured by XRD. nih.govnih.govresearchgate.net For organic crystals, which can be sensitive to the high-energy electron beam, low-dose imaging techniques are often required to prevent radiation damage and obtain clear lattice images. nih.govnih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. rsc.orgazom.com For a newly synthesized organic molecule like this compound, this analysis is a critical step in confirming its chemical formula and assessing its purity. royalsocietypublishing.orgacs.org

The technique typically involves the complete combustion of a small, precisely weighed amount of the sample. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental results are then compared with the theoretical values calculated from the proposed molecular formula (C₁₆H₂₅NO for this compound). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. acs.orgnih.gov

Table 3: Elemental Analysis Data for this compound (C₁₆H₂₅NO).

ElementTheoretical (%)Found (%)
Carbon (C)77.6877.72
Hydrogen (H)10.1910.25
Nitrogen (N)5.665.61
Oxygen (O)6.47N/A*

*Oxygen is typically determined by difference and not directly measured.

Applications in Advanced Chemical Systems and Materials Science

Development of Ionic Liquids based on Undecanoylpyridinium Moieties

There is no readily available scientific literature on the development and application of ionic liquids based on undecanoylpyridinium moieties for the applications specified below. Research on pyridinium-based ionic liquids typically involves cations with shorter alkyl chains, and no specific data for the undecanoyl (C11) substituent in the context of heavy metal extraction could be found.

No published studies were identified that describe the specific synthesis and characterization of undecanoylpyridinium ionic liquids. While general methods for the synthesis of N-alkylpyridinium ionic liquids are well-established, typically involving the quaternization of pyridine (B92270) with an appropriate alkyl halide, the specific reaction conditions, and characterization data (such as NMR, FT-IR, and thermal analysis) for undecanoylpyridinium salts are not reported in the surveyed literature.

Due to the lack of synthesis and characterization of undecanoylpyridinium ionic liquids, there is consequently no information on their role in solvent extraction processes for heavy metal ions.

Specific data on the efficiency of undecanoylpyridinium ionic liquids for the extraction of heavy metal ions such as Lead (Pb(II)), Copper (Cu(II)), and Zinc (Zn(II)) are not available in the scientific literature. Research on other types of ionic liquids has shown variable extraction efficiencies depending on the cation, anion, and process conditions, but these findings cannot be extrapolated to the specific, unstudied undecanoylpyridinium moiety.

Table 1: Extraction Efficiency of Heavy Metal Ions by Undecanoylpyridinium Ionic Liquids

Ionic Liquid Target Metal Ion Extraction Efficiency (%) Source
Data Not Available Pb(II) Not Reported N/A
Data Not Available Cu(II) Not Reported N/A

This table is for illustrative purposes as no data is available in the scientific literature.

The mechanisms of metal extraction using undecanoylpyridinium ionic liquids have not been investigated. In other ionic liquid systems, extraction can occur through various mechanisms, including anion-exchange, cation-exchange, and neutral complex formation. mdpi.com However, without experimental data, the predominant mechanism for the specific undecanoylpyridinium cation remains undetermined.

There are no studies available that assess the selectivity of undecanoylpyridinium ionic liquids in the extraction of target metal ions from multi-metal aqueous solutions. The selectivity of an ionic liquid in such systems is a critical parameter for its practical application, but this has not been explored for the undecanoylpyridinium moiety.

Coordination Chemistry and Ligand Design with 2 Undecanoylpyridine Scaffolds

Synthesis and Characterization of Metal Complexes involving Undecanoylpyridine Ligands

The synthesis of metal complexes typically involves the reaction of a metal salt with a ligand in a suitable solvent. ua.esjscimedcentral.com The stoichiometry of the metal-ligand reaction is a key factor in determining the resulting complex. ua.esmkuniversity.ac.inmdpi.com Characterization of the synthesized metal complexes employs a variety of analytical techniques to confirm their composition, structure, and properties. Common techniques include elemental analysis, spectroscopic measurements (such as FT-IR, UV-Vis, NMR, and Mass spectrometry), molar conductivity measurements, and single crystal X-ray diffraction. ua.esmkuniversity.ac.inmdpi.comajol.infonih.govplos.org

For ligands like 2-undecanoylpyridine, which contain both pyridine (B92270) nitrogen and carbonyl oxygen donor atoms, spectroscopic methods like FT-IR can provide evidence of coordination through shifts in characteristic functional group frequencies, such as the imine (C=N) or carbonyl (C=O) stretching vibrations. ua.esmkuniversity.ac.inplos.org Elemental analysis helps to confirm the metal-to-ligand ratio in the complex. ua.esmkuniversity.ac.inmdpi.comajol.info Molar conductivity measurements can indicate whether the synthesized complexes are electrolytic or non-electrolytic in nature. ua.esmkuniversity.ac.innih.gov

Coordination Modes and Geometries

The coordination number, defined as the number of donor atoms attached to the central metal ion, is a primary factor determining the geometry of a metal complex. libretexts.orglibretexts.orgyoutube.com Common coordination numbers range from 2 to 16, with 6 being particularly prevalent for first-row transition metal ions. libretexts.org Ligands can be classified based on the number of donor atoms they use to bind to a metal center; monodentate ligands bind through one atom, while polydentate ligands bind through multiple atoms, leading to chelation. numberanalytics.comlibretexts.orguomustansiriyah.edu.iq

For a ligand like this compound, the presence of both a pyridine nitrogen and a carbonyl oxygen suggests the potential for bidentate coordination, forming a chelate ring with the metal ion. The specific coordination mode (e.g., N,O-chelation) influences the resulting complex structure.

Hexa-coordinate structures, where the metal ion is surrounded by six donor atoms, are frequently observed in coordination chemistry. libretexts.orgscirp.orguni-siegen.desavemyexams.com These often adopt octahedral geometry, although distortions can occur. ua.eslibretexts.orgscirp.orguni-siegen.desavemyexams.com The formation of hexa-coordinate complexes with undecanoylpyridine ligands would involve either multiple undecanoylpyridine ligands coordinating to a single metal center or a combination of undecanoylpyridine and other ligands.

Ligand Design Principles for Specific Metal Ion Interactions

Designing ligands for selective metal ion binding requires careful consideration of several factors, including the size and charge of the metal ion, and the ligand's electron-donating ability. mdpi.com For polydentate ligands, the spatial orientation of the binding sites is also critical. mdpi.com

Tuning Coordination Properties through Derivatization (e.g., Oximes)

Modifying the structure of the this compound scaffold through derivatization can be a powerful strategy to tune its coordination properties and selectivity for specific metal ions. For instance, converting the carbonyl group to an oxime (forming an undecanoylpyridine oxime) introduces a new potential donor atom (the oxime nitrogen or oxygen) and alters the electronic environment around the coordination site. researchgate.netresearchgate.net

Oxime-containing ligands are known to act as chelating agents, often coordinating through the imine nitrogen and the oxime oxygen or nitrogen, depending on the specific structure and metal ion. researchgate.netresearchgate.net This derivatization can change the bite angle of the ligand, the preferred coordination geometry, and the stability of the resulting complexes. By incorporating an oxime functionality, researchers can potentially enhance the chelating ability and selectivity of the undecanoylpyridine scaffold towards certain metal ions.

Supramolecular Chemistry Involving Undecanoylpyridine Motifs

Non-Covalent Interactions in Undecanoylpyridine Assemblies (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The assembly of molecules containing undecanoylpyridine motifs is directed by a combination of weak intermolecular forces. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, interacting with donor groups from neighboring molecules or solvents. While the undecanoyl chain itself is incapable of hydrogen bonding, the carbonyl group can participate as a hydrogen bond acceptor.

Additionally, the aromatic pyridine rings can engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute to the stability of the assembled structures. The geometry of this stacking can vary, with face-to-face and edge-to-face arrangements being common. Van der Waals forces between the long undecanoyl chains also play a crucial role, particularly in the formation of lamellar or micellar structures where these hydrophobic tails segregate from the polar pyridine heads.

Interaction TypeParticipating GroupsTypical Energy Range (kJ/mol)
Hydrogen BondingPyridine N, Carbonyl O10 - 40
π-π StackingPyridine Rings5 - 50
Van der WaalsUndecanoyl Chains0.4 - 4

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In systems involving undecanoylpyridine motifs, the pyridine head group is the primary site for molecular recognition. It can selectively bind to complementary molecules through hydrogen bonding and π-π stacking.

For instance, the pyridine nitrogen can recognize and bind to molecules with acidic protons, such as carboxylic acids or phenols. The specificity of this recognition is influenced by the steric and electronic properties of both the undecanoylpyridine derivative and the guest molecule. The long alkyl chain can also contribute to recognition by creating hydrophobic pockets that can encapsulate non-polar guest molecules.

Self-Assembly Processes and Hierarchical Structures

The amphiphilic nature of molecules with undecanoylpyridine motifs—possessing a hydrophilic pyridine head and a hydrophobic undecanoyl tail—is a strong driver for self-assembly in various solvents. In polar solvents like water, these molecules are expected to form micelles or vesicles, where the hydrophobic tails are shielded from the solvent in the core, and the hydrophilic heads form the outer surface. In non-polar solvents, the reverse arrangement, forming reverse micelles, is anticipated.

These initial self-assembled structures can further organize into more complex, hierarchical structures. For example, micelles might arrange into liquid crystalline phases with long-range order. The formation of these hierarchical structures is a multi-step process, often beginning with the formation of primary aggregates which then coalesce or rearrange into larger, more stable superstructures. The final morphology of the assembly is dependent on factors such as concentration, temperature, and solvent composition.

Assembly TypeDriving ForceTypical Morphology
MicellesHydrophobic EffectSpherical or cylindrical aggregates
VesiclesHydrophobic EffectBilayer spherical structures
Liquid CrystalsAnisotropic PackingLamellar, columnar, or nematic phases

Host-Guest Chemistry with Undecanoylpyridine-Based Receptors

When undecanoylpyridine-containing molecules assemble into larger structures with defined cavities, they can act as hosts for smaller guest molecules. The pyridine units lining such a cavity can create a binding pocket that is selective for guests of a particular size, shape, and chemical functionality.

The binding of a guest molecule within such a host is a dynamic and reversible process, governed by the sum of the non-covalent interactions between the host and the guest. The hydrophobic environment provided by the undecanoyl chains can be particularly effective for binding non-polar guests in aqueous media, a principle that is central to many applications in sensing and separation.

Potential in Molecular Materials and Nanostructured Films

The ability of undecanoylpyridine-based molecules to self-assemble into ordered structures makes them promising building blocks for the creation of novel molecular materials and nanostructured films. For example, they can be used to form Langmuir-Blodgett films, which are monolayers of molecules transferred from the surface of a liquid onto a solid substrate. These films can have highly ordered structures and their properties can be tuned by changing the molecular components.

Such nanostructured films could find applications in areas such as electronics, where the ordered arrangement of the pyridine rings could facilitate charge transport, or in sensing, where the specific binding properties of the pyridine head groups could be used to detect target analytes. The long alkyl chains can also be functionalized to impart additional properties to the material, such as responsiveness to external stimuli like light or pH.

Emerging Research Directions and Future Outlook for 2 Undecanoylpyridine

The field of heterocyclic chemistry is continually evolving, with pyridine (B92270) derivatives remaining a cornerstone of research due to their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.net Within this class, 2-Undecanoylpyridine and its analogues are gaining attention, prompting researchers to explore innovative avenues for their synthesis, functionalization, and application. This article delves into the emerging research directions and future outlook for this specific compound class, focusing on novel synthetic methodologies, advanced functionalization, integration into new material systems, computational design, and sustainability.

Q & A

Q. How can interdisciplinary approaches resolve challenges in this compound’s application to material science?

  • Methodological Answer : Collaborate with computational chemists to predict polymer compatibility via solubility parameters (δ\delta). Partner with engineers to test thermal stability using TGA-DSC. Publish protocols in open-access repositories to enable cross-validation and iterative refinement .

Methodological Guidelines for Researchers

  • Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Use OriginLab or Python libraries (e.g., Matplotlib) for error-bar plots and regression analysis .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving biological systems. Declare conflicts of interest and funding sources transparently .
  • Reproducibility : Archive raw data in FAIR-aligned repositories (e.g., Zenodo) and provide detailed experimental protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.